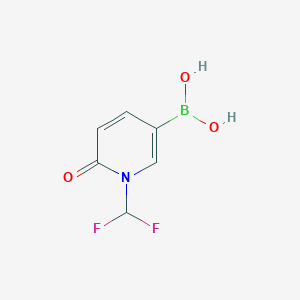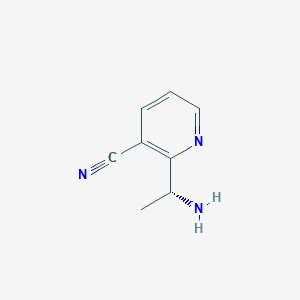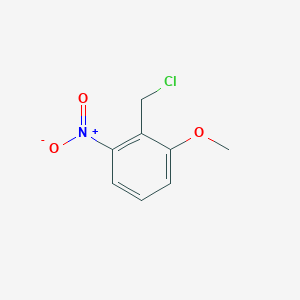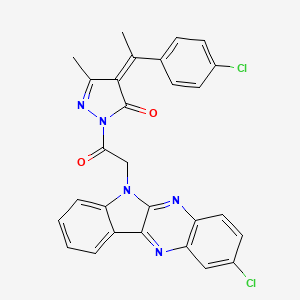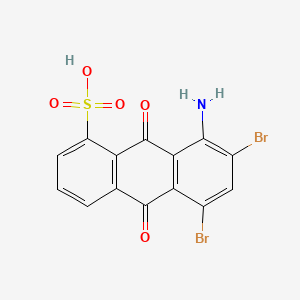
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is a complex organic compound with the molecular formula C14H7Br2NO5S. This compound is characterized by the presence of amino, bromine, and sulfonic acid functional groups attached to an anthracene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid typically involves the bromination of 9,10-anthraquinone followed by sulfonation and amination reactions. The process can be summarized as follows:
Bromination: 9,10-anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions.
Sulfonation: The brominated product is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group at the 1 position.
Amination: Finally, the sulfonated product undergoes amination using ammonia or an amine source to introduce the amino group at the 8 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-bromo-9,10-anthraquinone: Similar structure but lacks the sulfonic acid group.
5,7-Dibromo-9,10-anthraquinone: Lacks the amino and sulfonic acid groups.
1,8-Diaminoanthraquinone: Contains two amino groups but no bromine or sulfonic acid groups.
Uniqueness
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61813-39-6 |
|---|---|
Formule moléculaire |
C14H7Br2NO5S |
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
8-amino-5,7-dibromo-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H7Br2NO5S/c15-6-4-7(16)12(17)11-10(6)13(18)5-2-1-3-8(23(20,21)22)9(5)14(11)19/h1-4H,17H2,(H,20,21,22) |
Clé InChI |
DXZPYQPJOJTKPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


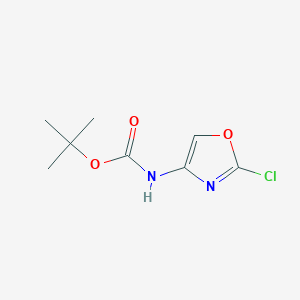
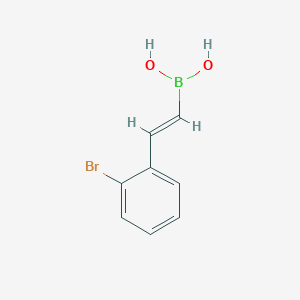
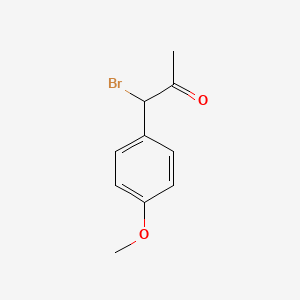

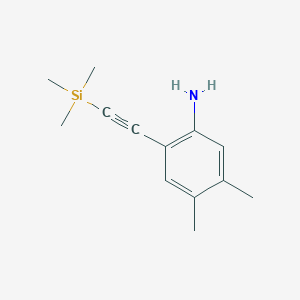



![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
